molecular formula C9H13N5 B183760 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile CAS No. 93606-29-2

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile

Cat. No.: B183760
CAS No.: 93606-29-2
M. Wt: 191.23 g/mol
InChI Key: KNVKJZMDXCOGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
3325–3478 N-H stretch (NH₂)
2175–2212 C≡N stretch
1542–1649 C=C/C=N aromatic

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 1.0–1.2 (t, 6H, -N(CH₂CH₃)₂)
    • δ 3.4–3.6 (q, 4H, -N(CH₂CH₃)₂)
    • δ 6.8 (s, 2H, NH₂)
    • δ 8.1 (s, 1H, pyrimidine H-6)
  • ¹³C NMR :
    • δ 118.5 (C≡N)
    • δ 158.9 (C-2)

Mass Spectrometry (MS)

  • m/z 191.23 [M]⁺ (molecular ion)
  • Fragments: m/z 164 (loss of HCN), m/z 136 (loss of C₂H₅N)

UV-Vis Spectroscopy

  • λₘₐₓ ≈ 265 nm (π→π* transition in pyrimidine ring) .

Crystallographic Analysis & Conformational Studies

X-ray crystallography data for this compound is unavailable. However, analogous pyrimidine derivatives crystallize in monoclinic systems (e.g., P2₁/c) with intermolecular N-H···N hydrogen bonds . Computational models predict a twisted conformation between the diethylamino group and pyrimidine ring (dihedral angle: 15°–20°) .

Thermodynamic Properties & Solubility Behavior

Property Value Source
Melting Point 240–243°C (estimated)
LogP (octanol/water) 1.3 (calculated)
Aqueous Solubility (pH 7.4) 25.6 µg/mL
Solubility in DMSO >10 mM

The compound exhibits pH-dependent solubility , with enhanced dissolution in acidic media due to protonation of the amino group. Thermal stability is moderate, with decomposition >250°C .

Properties

IUPAC Name

4-amino-2-(diethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-14(4-2)9-12-6-7(5-10)8(11)13-9/h6H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVKJZMDXCOGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384678
Record name 4-amino-2-(diethylamino)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93606-29-2
Record name 4-amino-2-(diethylamino)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde-Amidine-Malononitrile Condensation

A widely adopted method involves the condensation of aldehydes, amidines, and malononitrile under basic conditions. For example, acetamidine hydrochloride reacts with formaldehyde and malononitrile in a tert-butyl alcohol/water system at 65–70°C for 4 hours, followed by oxidation with tert-butyl hydroperoxide to yield the target compound in 92.6% purity. Key steps include:

  • Mannich Aminomethylation : Formation of an intermediate via nucleophilic addition.

  • Oxidative Aromatization : tert-Butyl hydroperoxide induces dehydrogenation to achieve aromatic stability.

This method is notable for its high yield (>90%) and scalability, though it requires careful control of peroxide concentrations to avoid over-oxidation.

Guanidine-Based Cyclocondensation

Diketene and Diethylguanidine Sulfate

Industrial-scale synthesis employs diketene and diethylguanidine sulfate in a continuous flow reactor. The process involves:

  • Sulfuric Acid Catalysis : Diketene and sulfuric acid form acetoacetyl intermediates at <20°C.

  • Cyclization : Heating the mixture with oleum (30% SO₃) at 95°C induces cyclization, producing 2-diethylamino-4-hydroxy-6-methylpyrimidine.

  • Nitrilation : Subsequent treatment with cyanating agents replaces the hydroxyl group with a nitrile.

This method achieves 80% yield and is optimized for large-scale production, though it requires specialized equipment for handling corrosive reagents.

One-Pot Multi-Component Reactions

Aqueous Sodium Acetate-Catalyzed Synthesis

Eco-friendly protocols utilize water as a solvent and sodium acetate as a catalyst. A mixture of aldehyde, malononitrile, and diethylamine hydrochloride refluxes in aqueous ethanol, producing the target compound via:

  • Knoevenagel Condensation : Forms α,β-unsaturated nitriles.

  • Michael Addition and Cyclization : Guanidine derivatives attack the nitrile, followed by aromatization.

Optimized Conditions :

ParameterValue
Temperature80–90°C
Reaction Time4–6 hours
Yield70–85%
Purity (HPLC)>99%

This method reduces toxicity and cost but may require chromatographic purification for pharmaceutical-grade products.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (600 W) shortens reaction times from hours to minutes. For example, α-cyanoketones, aldehydes, and guanidines react in dimethylformamide (DMF) under microwave conditions, achieving 86% yield in 30 minutes. Advantages include:

  • Enhanced Reaction Kinetics : Dielectric heating improves molecular collisions.

  • Reduced By-Product Formation : Precise temperature control minimizes decomposition.

Comparative Analysis of Methods

MethodReagentsConditionsYieldScalability
Three-ComponentAldehyde, amidine, malononitrile65–70°C, 4–6 h85–92%High
Guanidine-BasedDiketene, diethylguanidine95°C, continuous flow80%Industrial
One-Pot AqueousSodium acetate, ethanol/water80°C, 6 h70–85%Moderate
Microwaveα-Cyanoketones, DMF600 W, 30 min75–86%Lab-scale

Purification and Characterization

Recrystallization

Ethanol and hexane mixtures are preferred for recrystallization, achieving >99% purity. For example, hexane recrystallization yields 60% recovery with a melting point of 93°C.

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:3) resolves regioisomers, though it is less cost-effective for industrial use.

Industrial Production Insights

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key considerations include:

  • Catalyst Recycling : Cs₂CO₃ outperforms K₂CO₃ in nucleophilic substitution efficiency (70% vs. 50% yield).

  • Solvent Systems : Replacing DMF with ethanol/water reduces environmental impact .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as tyrosine kinases. By mimicking ATP, it binds to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (Reference) Substituent at Position 2 Substituent at Position 6 Purity (%) Melting Point (°C) Key Spectral Data (IR, NMR, MS)
This compound Diethylamino - - - Not reported in evidence
6g 3-Fluoro-5-(trifluoromethyl)phenyl 4-(Dimethylamino)phenyl 100 209 IR: N-H (3320 cm⁻¹), C≡N (2215 cm⁻¹); MS: m/z 443 [M+H]⁺
6f 3-Fluoro-5-(trifluoromethyl)phenyl 4-Cyanophenyl 74 178–180 $^1$H NMR: δ 8.48 (s, NH$_2$), 7.85–7.89 (m, Ar-H)
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Methylthio (S-CH$_3$) - 97 - IR: C≡N (2212 cm⁻¹); MS: m/z 166 [M+H]⁺
4-Amino-2-(3-(phenothiazin-10-yl)propylthio) Phenothiazine-propylthio - - - $^{13}$C NMR: δ 116.7 (CN), 154.2 (C5)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 6g and 6f (trifluoromethyl, fluoro) exhibit higher melting points (178–209°C) due to increased polarity and rigidity .
  • Spectral Signatures: The cyano group (C≡N) consistently appears at ~2212–2215 cm⁻¹ in IR spectra across analogs .

Key Observations :

  • Catalysts : Acetic acid is commonly used for pyrimidine cyclization .
  • Functionalization: Thiol-containing analogs (e.g., phenothiazine derivatives) are synthesized via nucleophilic substitution under basic conditions .

Key Observations :

  • Antitubercular Activity : Trifluoromethyl and fluoro substituents in 6a–6h enhance potency against M. tuberculosis .
  • Kinase Selectivity: Thiazole and phenylamino groups in CDK9 inhibitors enable selective binding over CDK2 .

Biological Activity

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique chemical structure that includes an amino group at the 4-position and a diethylamino substituent at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry as an anticancer agent.

  • Molecular Formula : C₁₁H₁₄N₄
  • CAS Number : 93606-29-2
  • Structure : The presence of the diethylamino group enhances the compound's lipophilicity, which may improve cellular uptake and bioavailability compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival .

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrimidine-5-carbonitrile, including this compound, exhibit potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 10 to 50 µM, indicating substantial anticancer activity .
  • Mechanistic Studies : A study investigating the binding affinity of this compound showed that it acts as a selective antagonist for certain receptors involved in tumor growth signaling pathways. This selectivity could be pivotal in developing targeted therapies for specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern. The diethylamino group significantly enhances its lipophilicity, which is believed to facilitate better interaction with biological targets compared to less lipophilic analogs. This structural feature plays a crucial role in its pharmacological profile and therapeutic potential .

Pharmacokinetics and Toxicology

Preliminary evaluations of pharmacokinetic properties suggest favorable absorption and distribution characteristics for this compound. However, comprehensive studies on its metabolism, excretion, and potential toxicity are still required to fully understand its safety profile in clinical settings.

Comparative Analysis

To provide a clearer understanding of how this compound compares with other pyrimidine derivatives, the following table summarizes key biological activities and properties:

Compound NameAnticancer ActivityBinding AffinityLipophilicityNotes
This compoundHighModerateHighSelective antagonist for RTKs
2-Amino-4,6-diarylpyrimidine derivativesModerateHighModerateBroad spectrum activity against cancers
Pyrimidine analogs with methyl substitutionsLowLowLowLess effective in cellular uptake

Q & A

Q. What are the standard synthetic routes for 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile?

The synthesis typically involves multi-step reactions, including condensation of aldehydes with urea derivatives under acidic/basic conditions. For example, 4-amino-pyrimidine derivatives are synthesized via nucleophilic substitution by refluxing 2-methylthiopyrimidines with amines (e.g., diethylamine) in aqueous or alcoholic solvents. Key intermediates like β-chloroenaldehyde derivatives are used to introduce substituents at the 2-position . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the purity and structural identity of this compound validated?

Purity is confirmed via liquid chromatography-mass spectrometry (LC-MS) with UV detection and total ion count . Structural characterization uses:

  • IR spectroscopy : To identify NH₂ (3325–3478 cm⁻¹), CN (2175–2212 cm⁻¹), and aromatic C=C (1542–1649 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–8.4 ppm), NH/NH₂ (δ 3.6–8.5 ppm), and aliphatic groups (e.g., diethylamino CH₂ at δ 1.0–3.6 ppm) .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 65.24% observed vs. 65.24% calculated) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, hexane, and DMSO-water mixtures (5:5) are common. For example, 4-amino-2-(cyclohexylamino)pyrimidine-5-carbonitrile is crystallized from hexane (yield: 60%, m.p. 93°C), while bromophenyl derivatives require ethanol (m.p. 161°C) .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 6-positions influence biological activity?

Substituents drastically alter pharmacological profiles:

  • 2-position : Diethylamino groups enhance lipophilicity, potentially improving blood-brain barrier penetration. In contrast, phenethylamino groups (e.g., 4k) increase anticancer activity (IC₅₀: 257 nM) via kinase inhibition .
  • 6-position : Electron-withdrawing groups (e.g., 4-chlorophenyl in 4h) improve stability and receptor binding. Bromophenyl derivatives (4j) show enhanced cytotoxic activity (MS m/z 351, 100% intensity) .
  • Methodological approach : Synthesize analogs via amine substitution (e.g., cyclohexylamine, phenethylamine) and evaluate using MTT assays against cancer cell lines .

Q. How can contradictory bioactivity data between similar pyrimidine derivatives be resolved?

Contradictions arise from assay variability (e.g., cell line specificity) or structural nuances. For example:

  • 4-Methoxyphenyl vs. thienyl substituents : The former may enhance anticancer activity (IC₅₀: <1 µM in HeLa cells), while the latter improves antimicrobial potency .
  • Resolution strategy : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and computational modeling (docking studies) to correlate substituent effects with target binding (e.g., EGFR or DHFR enzymes) .

Q. What mechanistic insights can be gained from spectroscopic data?

  • NH₂ group behavior : Broad peaks in NMR (δ 5.1–8.5 ppm) indicate hydrogen bonding, critical for receptor interactions .
  • C≡N vibration shifts : IR peaks at 2212 cm⁻¹ suggest electronic effects from adjacent substituents, impacting reactivity in click chemistry or cycloaddition reactions .

Q. How can synthetic yields be improved for large-scale production?

  • Optimize solvent systems : Replace DMF with ethanol/water mixtures to reduce toxicity and improve scalability .
  • Catalyst screening : Test K₂CO₃ vs. Cs₂CO₃ for nucleophilic substitution efficiency (e.g., 70% yield for 5k with K₂CO₃) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for similar pyrimidinecarbonitriles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.